REACTION_CXSMILES
|
[Br:1]Br.[CH:3]1[C:19]2=[C:20]3[C:10]([C:11]([C:13]4[C:18]2=[CH:17][CH:16]=[CH:15][CH:14]=4)=[O:12])=[CH:9][CH:8]=[CH:7][C:6]3=[CH:5][CH:4]=1.O>C(O)(=O)C>[Br:1][C:5]1[CH:4]=[CH:3][C:19]2[C:18]3[C:13]([C:11](=[O:12])[C:10]4[C:20]=2[C:6]=1[CH:7]=[CH:8][CH:9]=4)=[CH:14][CH:15]=[CH:16][CH:17]=3
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C=CC=C3C(=O)C4=CC=CC=C4C1=C23
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Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
184 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The total mixture was heated
|
Type
|
STIRRING
|
Details
|
with stirring to 100° C for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from a mixture of 88.3 g of chlorobenzene
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2C3=CC=CC=C3C(C3=CC=CC1C23)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |